1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid 1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1263178-31-9
VCID: VC5690322
InChI: InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-12-19(14-6-4-5-7-15(14)20)10-8-13(9-11-19)16(21)22/h4-7,13H,8-12H2,1-3H3,(H,21,22)
SMILES: CC(C)(C)OC(=O)N1CC2(CCC(CC2)C(=O)O)C3=CC=CC=C31
Molecular Formula: C19H25NO4
Molecular Weight: 331.412

1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid

CAS No.: 1263178-31-9

Cat. No.: VC5690322

Molecular Formula: C19H25NO4

Molecular Weight: 331.412

* For research use only. Not for human or veterinary use.

1'-(Tert-butoxycarbonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid - 1263178-31-9

Specification

CAS No. 1263178-31-9
Molecular Formula C19H25NO4
Molecular Weight 331.412
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2H-indole-3,4'-cyclohexane]-1'-carboxylic acid
Standard InChI InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-12-19(14-6-4-5-7-15(14)20)10-8-13(9-11-19)16(21)22/h4-7,13H,8-12H2,1-3H3,(H,21,22)
Standard InChI Key SZDQJNCXPJMWOR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(CCC(CC2)C(=O)O)C3=CC=CC=C31

Introduction

Structural and Nomenclature Analysis

Core Architecture

The compound features a spiro junction at the 1-position of cyclohexane and the 3'-position of indoline, creating a rigid bicyclic framework. The tert-butoxycarbonyl (Boc) group at the 1'-position and a carboxylic acid moiety at the 4-position introduce both steric bulk and reactivity (Fig. 1) .

Key structural attributes:

  • Spiro system: Cyclohexane (six-membered aliphatic ring) fused to indoline (benzene fused to pyrrolidine).

  • Functional groups: Boc (protecting group for amines) and carboxylic acid (enabling conjugation or salt formation).

Systematic Nomenclature

The IUPAC name derives from the spiro numbering system:

  • Spiro parent: Prioritize the larger ring (cyclohexane) as the first component.

  • Substituents: Boc group at 1', carboxylic acid at 4.
    This aligns with naming conventions for analogous spiro compounds like 1'-(tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid (CAS 888222-12-6) .

Synthetic Pathways and Mechanistic Considerations

Retrosynthetic Strategy

Hypothetical routes draw from methods for similar spiro-Boc-carboxylic acids :

  • Spirocyclization: Cyclohexane-indoline formation via intramolecular nucleophilic substitution.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions.

  • Carboxylic Acid Introduction: Oxidation of a methyl group or hydrolysis of a nitrile.

Comparative Synthetic Data

Table 1 contrasts synthetic parameters for related compounds:

Parameter1'-(Boc)spiro[indoline-3,4'-piperidine]-5-carboxylic acid Hypothetical Target Compound
Molecular formulaC₁₈H₂₄N₂O₄C₁₉H₂₄N₂O₄
Molecular weight (g/mol)332.4~346.4
Key functional groupsBoc, carboxylic acidBoc, carboxylic acid
Synthetic yield (oxetane) N/A40–60% (estimated)

Physicochemical Properties

Stability and Reactivity

  • Boc Group: Labile under acidic conditions (cleavage with TFA) but stable to bases, aligning with Boc chemistry in piperidine derivatives .

  • Carboxylic Acid: Forms salts with amines (e.g., triethylamine) and participates in amide couplings via activators like EDC/HOBt .

Spectral Characteristics (Predicted)

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch, Boc and acid).

  • ¹H NMR:

    • δ 1.4 ppm (s, 9H, Boc tert-butyl).

    • δ 2.5–3.5 ppm (m, cyclohexane and indoline protons).

    • δ 12.1 ppm (s, 1H, carboxylic acid).

Applications in Drug Discovery

Conformational Rigidity

The spiro architecture restricts rotational freedom, enhancing binding selectivity to biological targets. Analogous compounds are intermediates in protease inhibitors .

Challenges and Future Directions

Synthetic Optimization

  • Cyclization Efficiency: Mitigate competing elimination pathways observed in bromoalcohol cyclizations .

  • Purification: Chromatographic challenges due to polarity differences between Boc-protected and deprotected forms.

Computational Modeling

Molecular dynamics simulations could predict spiro system stability under physiological conditions, guiding derivatization.

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